molecular formula C8H7Br2F B1339853 1,2-Bis(bromomethyl)-4-fluorobenzene CAS No. 55831-04-4

1,2-Bis(bromomethyl)-4-fluorobenzene

Cat. No.: B1339853
CAS No.: 55831-04-4
M. Wt: 281.95 g/mol
InChI Key: BTAKGWBWUAVBGB-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups are attached to the first and second carbon atoms, and a fluorine atom is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)-4-fluorobenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 4-fluorotoluene to form 4-fluorobenzyl bromide, followed by further bromination to introduce the second bromomethyl group. The reaction typically requires the use of bromine (Br2) and a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(bromomethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include 4-fluoro-1,2-bis(hydroxymethyl)benzene, 4-fluoro-1,2-bis(aminomethyl)benzene, etc.

    Oxidation: Products include 4-fluoro-1,2-bis(formyl)benzene or 4-fluoro-1,2-bis(carboxylic acid)benzene.

    Reduction: Products include 4-fluoro-1,2-dimethylbenzene.

Scientific Research Applications

1,2-Bis(bromomethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)-4-fluorobenzene involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The presence of the fluorine atom can influence the reactivity and stability of the compound, as well as its interaction with biological targets.

Comparison with Similar Compounds

    1,2-Bis(bromomethyl)benzene: Lacks the fluorine atom, leading to different reactivity and applications.

    4-Fluorobenzyl bromide: Contains only one bromomethyl group, making it less versatile for certain applications.

    1,2-Dibromo-4-fluorobenzene: Similar structure but lacks the methyl groups, affecting its chemical behavior.

Uniqueness: 1,2-Bis(bromomethyl)-4-fluorobenzene is unique due to the combination of bromomethyl and fluorine substituents, which confer distinct reactivity and potential for diverse applications. The presence of both bromine and fluorine atoms allows for a wide range of chemical transformations and interactions with biological systems.

Properties

IUPAC Name

1,2-bis(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAKGWBWUAVBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472499
Record name 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55831-04-4
Record name 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthesis routes explored for 1,2-Bis(bromomethyl)-4-fluorobenzene in the study?

A1: The study investigates two different synthesis routes for this compound []:

    Q2: How is the synthesized this compound characterized in the study?

    A2: The study confirms the structure of the synthesized this compound using the following spectroscopic techniques []:

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